molecular formula C31H37N5O5 B14430670 L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide CAS No. 83579-05-9

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide

Cat. No.: B14430670
CAS No.: 83579-05-9
M. Wt: 559.7 g/mol
InChI Key: NDLJXQAHKHQCKP-AIGMYPEUSA-N
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Description

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide is a synthetic peptide compound It is composed of a sequence of amino acids, including tyrosine, alanine, phenylalanine, and glycine, with a phenylethyl group attached to the glycine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

    Reduction: Reduction of disulfide bonds if present in the peptide structure.

    Substitution: Nucleophilic substitution reactions involving the amide bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or periodate can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Conditions typically involve nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Cleavage of disulfide bonds leading to linear peptides.

    Substitution: Modified peptides with altered side chains or backbone structures.

Scientific Research Applications

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may enhance its binding affinity and specificity. The peptide sequence can mimic natural substrates or inhibitors, modulating biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosyl-D-alanyl-L-phenylalanyl-L-methionine
  • L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine
  • Semaglutide

Uniqueness

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide is unique due to the presence of the phenylethyl group, which can significantly influence its biological activity and binding properties. This structural feature distinguishes it from other similar peptides and may confer specific advantages in research and therapeutic applications.

Properties

CAS No.

83579-05-9

Molecular Formula

C31H37N5O5

Molecular Weight

559.7 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-oxo-1-[[(2S)-1-oxo-1-[[2-oxo-2-(2-phenylethylamino)ethyl]amino]-3-phenylpropan-2-yl]amino]propan-2-yl]propanamide

InChI

InChI=1S/C31H37N5O5/c1-21(35-30(40)26(32)18-24-12-14-25(37)15-13-24)29(39)36-27(19-23-10-6-3-7-11-23)31(41)34-20-28(38)33-17-16-22-8-4-2-5-9-22/h2-15,21,26-27,37H,16-20,32H2,1H3,(H,33,38)(H,34,41)(H,35,40)(H,36,39)/t21-,26+,27+/m1/s1

InChI Key

NDLJXQAHKHQCKP-AIGMYPEUSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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